- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

Cas no 903907-74-4 (Oseltamivir Impurity 16)

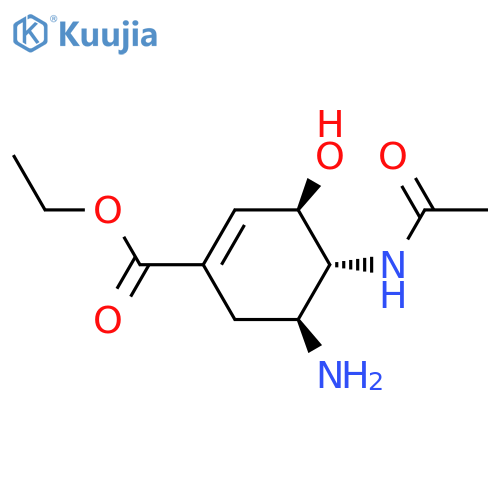

Oseltamivir Impurity 16 structure

상품 이름:Oseltamivir Impurity 16

Oseltamivir Impurity 16 화학적 및 물리적 성질

이름 및 식별자

-

- Oseltamivir Impurity 48

- OseltaMivir iMpurity E

- Oseltamivir Impurity 1

- Oseltamivir EP Impurity

- 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-amino-3-hydroxy-, ethyl ester, (3R,4R,5S)-

- (3R,4R,5S)-ethyl 4-acetamido-5-amino-3-hydroxycyclohex-1-enecarboxylate

- (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-enecarboxylicacidethylester

- Ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-hydroxy-1-cyclohexene-1-carboxylate (ACI)

- Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohex-1-ene-1-carboxylate

- 903907-74-4

- SCHEMBL16619479

- Oseltamivir Impurity 16

-

- 인치: 1S/C11H18N2O4/c1-3-17-11(16)7-4-8(12)10(9(15)5-7)13-6(2)14/h5,8-10,15H,3-4,12H2,1-2H3,(H,13,14)/t8-,9+,10+/m0/s1

- InChIKey: ZMPNPIVRPAPPQU-IVZWLZJFSA-N

- 미소: N([C@H]1[C@H](O)C=C(C(=O)OCC)C[C@@H]1N)C(=O)C

계산된 속성

- 정밀분자량: 242.12665706g/mol

- 동위원소 질량: 242.12665706g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 3

- 수소 결합 수용체 수량: 5

- 중원자 수량: 17

- 회전 가능한 화학 키 수량: 4

- 복잡도: 340

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 3

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): -1.3

- 토폴로지 분자 극성 표면적: 102Ų

Oseltamivir Impurity 16 보안 정보

- 신호어:warning

- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 보안 지침: H303+H313+H333

- 저장 조건:Store at recommended temperature

Oseltamivir Impurity 16 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | R40217-10mg |

903907-74-4 | 10mg |

¥5027.00 | 2023-09-15 | |||

| AN HUI ZE SHENG Technology Co., Ltd. | R40217-25mg |

903907-74-4 | 25mg |

¥9552.00 | 2023-09-15 | |||

| AN HUI ZE SHENG Technology Co., Ltd. | R40217-100mg |

903907-74-4 | 100mg |

¥28489.00 | 2023-09-15 |

Oseltamivir Impurity 16 합성 방법

합성회로 1

반응 조건

참조

합성회로 2

반응 조건

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

참조

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

합성회로 3

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

참조

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

합성회로 4

반응 조건

1.1 Reagents: Triethylamine , Triethylsilane Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, 0 °C

1.2 Solvents: Dichloromethane ; 2 h, rt

1.2 Solvents: Dichloromethane ; 2 h, rt

참조

- Ring-Closing Metathesis-Based Synthesis of (3R,4R,5S)-4-Acetylamino-5-amino-3-hydroxy- cyclohex-1-ene-carboxylic Acid Ethyl Ester: A Functionalized Cycloalkene Skeleton of GS4104, Journal of Organic Chemistry, 2006, 71(14), 5365-5368

합성회로 5

반응 조건

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

참조

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

합성회로 6

반응 조건

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt

2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

참조

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

합성회로 7

반응 조건

1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , tert-Butanol , Water ; 8 h, 0 °C

2.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt

3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

3.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

4.1 -

2.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt

3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

3.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

4.1 -

참조

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

합성회로 8

반응 조건

1.1 Reagents: Morpholine Solvents: Methanol , Dichloromethane ; overnight, rt; 4 h, 50 °C

참조

- Diversity-Oriented Production of Metabolites Derived from Chorismate and Their Use in Organic Synthesis, Angewandte Chemie, 2011, 50(34), 7781-7786

Oseltamivir Impurity 16 Raw materials

Oseltamivir Impurity 16 Preparation Products

Oseltamivir Impurity 16 관련 문헌

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

903907-74-4 (Oseltamivir Impurity 16) 관련 제품

- 1503048-43-8(4-amino-1-(2-methylphenyl)cyclohexane-1-carboxylic acid)

- 1361866-23-0(6-Chloro-2-(2,5-dichlorophenyl)pyridine-3-acetic acid)

- 2104391-32-2(3-methyl-1-(1H-pyrazol-4-yl)but-2-en-1-ol)

- 325980-06-1(N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(dipropylsulfamoyl)benzamide)

- 2029784-57-2(tert-butyl 3-hydroxy-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-1-carboxylate)

- 2138073-78-4(2-(thiomorpholin-4-yl)quinazoline-6-carboxylic acid)

- 63478-69-3(2-Oxiranecarboxylicacid, 3-methyl-3-(4-methylphenyl)-, methyl ester)

- 879926-82-6(3-(4-methoxyphenyl)-7-(4-methylphenyl)amino-4H-chromen-4-one)

- 167937-47-5(rac-Balanol)

- 2137789-98-9(2-Pyridinemethanesulfonamide, 5-fluoro-N-methyl-)

추천 공급업체

Xiamen PinR Bio-tech Co., Ltd.

골드 회원

중국 공급자

대량

Hebei Ganmiao New material Technology Co., LTD

골드 회원

중국 공급자

대량

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

골드 회원

중국 공급자

대량

Suzhou Genelee Bio-Technology Co., Ltd.

골드 회원

중국 공급자

대량

Taian Jiayue Biochemical Co., Ltd

골드 회원

중국 공급자

대량